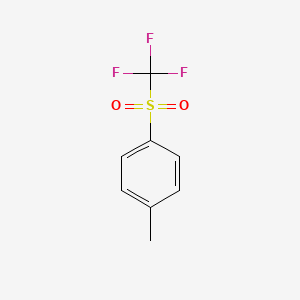

1-Methyl-4-(trifluoromethylsulfonyl)benzene

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1-methyl-4-(trifluoromethylsulfonyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O2S/c1-6-2-4-7(5-3-6)14(12,13)8(9,10)11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYROYVXGFZPCGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20358232 | |

| Record name | 1-methyl-4-(trifluoromethylsulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20358232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383-10-8 | |

| Record name | 1-Methyl-4-[(trifluoromethyl)sulfonyl]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=383-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-methyl-4-(trifluoromethylsulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20358232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Methyl-4-(trifluoromethylsulfonyl)benzene for Researchers and Drug Development Professionals

Introduction: Unveiling a Versatile Building Block in Modern Chemistry

1-Methyl-4-(trifluoromethylsulfonyl)benzene, also known as p-tolyl trifluoromethyl sulfone, is a crystalline solid that has emerged as a significant building block in synthetic organic chemistry, particularly in the realms of medicinal chemistry and materials science. Its unique molecular architecture, featuring a trifluoromethyl group and a sulfonyl group attached to a toluene backbone, imparts a distinct set of chemical properties that make it a valuable tool for the synthesis of complex molecules. The strong electron-withdrawing nature of the trifluoromethylsulfonyl (-SO₂CF₃) group significantly influences the reactivity of the aromatic ring, rendering it susceptible to a variety of chemical transformations. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, with a focus on its practical utility for researchers and professionals in drug development.

Physicochemical and Spectral Properties

A thorough understanding of the physical and spectral properties of this compound is fundamental for its effective use in research and development.

Physical Characteristics

The macroscopic properties of this compound are summarized in the table below. It exists as a white to off-white solid at room temperature with a distinct melting point, indicating its crystalline nature.

| Property | Value | Source(s) |

| CAS Number | 383-10-8 | [1][2][3] |

| Molecular Formula | C₈H₇F₃O₂S | [2][3] |

| Molecular Weight | 224.20 g/mol | [2] |

| Melting Point | 34-35 °C | [2] |

| Appearance | White to off-white solid | [4] |

| Storage | Room temperature | [3] |

Further data on boiling point, solubility in various organic solvents, and density are not consistently reported in publicly available literature and would require experimental determination for precise values.

Spectroscopic Profile

The structural elucidation of this compound is confirmed through various spectroscopic techniques. The following data provide a reference for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 7.95 (d, J = 8.4 Hz, 2H, Ar-H ortho to -SO₂CF₃)

-

δ 7.40 (d, J = 8.0 Hz, 2H, Ar-H ortho to -CH₃)

-

δ 2.48 (s, 3H, -CH₃)

-

-

¹³C NMR (CDCl₃, 101 MHz):

-

δ 146.0, 137.9, 129.9, 128.3, 120.9 (q, J = 326.2 Hz, -CF₃), 21.7 (-CH₃)

-

-

¹⁹F NMR (CDCl₃, 376 MHz):

-

δ -78.6 (s, -SO₂CF₃)

-

(Note: Specific peak assignments and coupling constants may vary slightly depending on the solvent and instrument used. The provided data is a representative example.)[5][6][7][8][9][10][11][12]

Infrared (IR) Spectroscopy:

Characteristic IR absorption bands for this compound include:

-

Strong absorptions in the regions of 1350-1400 cm⁻¹ and 1150-1200 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl group.

-

Strong absorptions in the 1100-1300 cm⁻¹ region, indicative of C-F stretching vibrations of the trifluoromethyl group.

-

C-H stretching and bending vibrations for the aromatic ring and the methyl group.

Synthesis of this compound

The most common and efficient method for the preparation of this compound is the oxidation of its corresponding sulfide precursor, 4-(trifluoromethylthio)toluene.

Synthetic Workflow: Oxidation of 4-(Trifluoromethylthio)toluene

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Oxidation with Oxone®

This protocol provides a robust and scalable method for the synthesis of this compound.[13][14][15]

Reagents and Equipment:

-

4-(Trifluoromethylthio)toluene

-

Oxone® (Potassium peroxymonosulfate)

-

Methanol (MeOH)

-

Water (H₂O)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, addition funnel, separatory funnel, rotary evaporator

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-(trifluoromethylthio)toluene (1.0 equivalent) in a mixture of methanol and water (e.g., a 1:1 v/v ratio).

-

Addition of Oxidant: Cool the solution in an ice bath. Slowly add Oxone® (2.0-2.5 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10 °C. The addition of Oxone® can be exothermic.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 4-12 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup:

-

Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with water, followed by brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to afford the pure product as a white crystalline solid.

Chemical Reactivity and Synthetic Applications

The presence of the strongly electron-withdrawing trifluoromethylsulfonyl group deactivates the aromatic ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution. This unique reactivity profile makes this compound a versatile intermediate in organic synthesis.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the aromatic ring in this compound facilitates nucleophilic aromatic substitution reactions, particularly when a suitable leaving group is present at the ortho or para position to the sulfonyl group. While the methyl group is not a leaving group, this reactivity principle is crucial when considering derivatives of this compound. The general mechanism involves the attack of a nucleophile on the aromatic ring to form a resonance-stabilized Meisenheimer complex, followed by the departure of the leaving group.[16][17]

Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).

Cross-Coupling Reactions

Aryl trifluoromethyl sulfones have been demonstrated to participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[18][19][20][21][22] In these reactions, the C-SO₂CF₃ bond can be cleaved and replaced with a new carbon-carbon bond. This transformation significantly expands the synthetic utility of this compound and its derivatives, allowing for the construction of biaryl and other complex molecular frameworks.

Exemplary Protocol: Suzuki-Miyaura Coupling of an Aryl Trifluoromethyl Sulfone

The following is a general procedure for the Suzuki-Miyaura coupling of an aryl trifluoromethyl sulfone with a boronic acid, which can be adapted for this compound.[18]

Reagents and Equipment:

-

Aryl trifluoromethyl sulfone (e.g., this compound)

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

-

Phosphine ligand (e.g., SPhos, RuPhos)

-

Base (e.g., K₃PO₄, Cs₂CO₃)

-

Anhydrous solvent (e.g., toluene, dioxane)

-

Schlenk tube or similar reaction vessel for inert atmosphere reactions

Procedure:

-

Setup: To a Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl trifluoromethyl sulfone (1.0 equivalent), arylboronic acid (1.2-1.5 equivalents), palladium catalyst (1-5 mol%), phosphine ligand (2-10 mol%), and base (2-3 equivalents).

-

Solvent Addition: Add the anhydrous solvent via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (4-24 hours), monitoring by TLC or GC-MS.

-

Workup and Purification: After cooling to room temperature, the reaction mixture is typically filtered, concentrated, and purified by column chromatography to isolate the desired biaryl product.

Applications in Drug Discovery and Development

The incorporation of the this compound moiety into drug candidates can significantly influence their physicochemical and pharmacokinetic properties. The trifluoromethyl group is known to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[17][23][24][25][26] The sulfonyl group can act as a hydrogen bond acceptor and contribute to the overall polarity and solubility of the molecule.

Case Study: Celecoxib Analogues

While not containing the exact this compound structure, analogues of the non-steroidal anti-inflammatory drug (NSAID) celecoxib provide valuable insights into the role of the trifluoromethyl and sulfonyl groups in drug design. Celecoxib itself contains a p-tolyl group and a sulfonamide group. Modifications to this scaffold, including the introduction of trifluoromethyl groups, have been explored to modulate its biological activity. For instance, a trifluoromethyl analogue of celecoxib has been shown to exert beneficial effects in neuroinflammation, independent of its COX-2 inhibitory activity.[27] This highlights the potential for the trifluoromethyl group to impart novel pharmacological properties. Furthermore, other celecoxib analogues have been designed as dual inhibitors of cyclooxygenases and 5-lipoxygenase for anti-inflammatory activity.[28][29][30]

The strategic placement of the trifluoromethylsulfonyl group can be used to:

-

Enhance Metabolic Stability: The strong C-F bonds in the trifluoromethyl group are resistant to metabolic cleavage, which can increase the half-life of a drug.

-

Modulate Lipophilicity: The trifluoromethyl group increases lipophilicity, which can improve membrane permeability and oral bioavailability.

-

Improve Target Binding: The electron-withdrawing nature of the trifluoromethylsulfonyl group can influence the electronic environment of the molecule, potentially leading to stronger interactions with the target protein.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

General Safety Recommendations: [4][18][19][27][31]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

For detailed safety information, it is essential to consult the specific Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block with a unique combination of chemical properties conferred by its trifluoromethyl and sulfonyl functional groups. Its utility in organic synthesis is demonstrated through its participation in important transformations such as nucleophilic aromatic substitution and cross-coupling reactions. For drug development professionals, this compound offers a strategic tool for modulating the pharmacokinetic and pharmacodynamic profiles of lead compounds. A thorough understanding of its synthesis, reactivity, and handling is crucial for harnessing its full potential in the discovery and development of novel therapeutics and advanced materials.

References

- Al-Sanea, M. M., et al. (2009). Synthesis of celecoxib analogues possessing a N-difluoromethyl-1,2-dihydropyrid-2-one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity. Journal of Medicinal Chemistry, 52(6), 1525-9. [URL not available]

- van den Berg, R., et al. (2012). A Trifluoromethyl Analogue of Celecoxib Exerts Beneficial Effects in Neuroinflammation. PLoS ONE, 7(1), e30026. [URL not available]

- Nambo, M., et al. (2019). Cross-Coupling of Aryl Trifluoromethyl Sulfones with Arylboronates by Cooperative Palladium/Rhodium Catalysis. Organic Letters, 21(21), 8565-8569. [URL not available]

- Wang, C., et al. (2018). Facile Preparation of Vinyl S -Trifluoromethyl N H Aryl Sulfoximines. Chemistry – A European Journal, 24(52), 13809-13813. [URL not available]

- Supporting Information for a scientific article. (n.d.). [URL not available]

- Supporting Information for a scientific article on direct fluorin

- Beaudoin, D., et al. (2018). The Suzuki−Miyaura Coupling of Aryl Sulfones. ChemRxiv. [URL not available]

- Copies of 1H, 13C, 19F NMR spectra. (n.d.). [URL not available]

- Supporting Information for a scientific article on Cu-Mediated trifluoromethyl

- Supporting Information for a scientific article. (n.d.). [URL not available]

- Supporting Information for a scientific article. (n.d.). [URL not available]

- Request PDF. (n.d.). The Suzuki−Miyaura Coupling of Aryl Sulfones.

- Request PDF. (n.d.). Development of Versatile Sulfone Electrophiles for Suzuki-Miyaura Cross-Coupling Reactions.

- Dufies, M., et al. (2021). Celecoxib Analogues for Cancer Treatment: An Update on OSU-03012 and 2,5-Dimethyl-Celecoxib. Cancers, 13(14), 3538. [URL not available]

- Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [URL not available]

- Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [URL not available]

- Fisher Scientific. (2025).

- Das, P., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(14), 5483. [URL not available]

- Meanwell, N. A. (2023). Fluorine in drug discovery: Role, design and case studies. Future Medicinal Chemistry, 15(18), 1581-1623. [URL not available]

-

Organic Syntheses Procedure. (n.d.). fluoromethyl phenyl sulfone. Retrieved from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 14(1), 170-178. [URL not available]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [URL not available]

- Google Patents. (n.d.). CN105566181A - Synthetic method of 4-methylsulfonyl methylbenzene.

- Gill, H., et al. (2023). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 28(13), 5099. [URL not available]

-

Organic Syntheses Procedure. (n.d.). METHYL p-TOLYL SULFONE. Retrieved from [Link]

- Cambridge Isotope Laboratories, Inc. (n.d.).

Sources

- 1. 1-Methyl-4-[(trifluoromethyl)sulfonyl]benzene | 383-10-8 [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. 383-10-8|1-Methyl-4-((trifluoromethyl)sulfonyl)benzene|BLD Pharm [bldpharm.com]

- 4. 1-(Methylsulfonyl)-4-(trifluoromethyl)benzene | 145963-48-0 [sigmaaldrich.com]

- 5. rsc.org [rsc.org]

- 6. digibuo.uniovi.es [digibuo.uniovi.es]

- 7. beilstein-journals.org [beilstein-journals.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. scs.illinois.edu [scs.illinois.edu]

- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 11. 1-Methyl-4-(methylsulfonyl)-benzene(3185-99-7) 1H NMR spectrum [chemicalbook.com]

- 12. chem.washington.edu [chem.washington.edu]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. CN105566181A - Synthetic method of 4-methylsulfonyl methylbenzene - Google Patents [patents.google.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. chemrxiv.org [chemrxiv.org]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 24. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. pharmacyjournal.org [pharmacyjournal.org]

- 26. mdpi.com [mdpi.com]

- 27. A Trifluoromethyl Analogue of Celecoxib Exerts Beneficial Effects in Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Synthesis of celecoxib analogues possessing a N-difluoromethyl-1,2-dihydropyrid-2-one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. store.usp.org [store.usp.org]

- 30. Celecoxib Analogues for Cancer Treatment: An Update on OSU-03012 and 2,5-Dimethyl-Celecoxib - PMC [pmc.ncbi.nlm.nih.gov]

- 31. fishersci.com [fishersci.com]

An In-depth Technical Guide to p-Tolyl Trifluoromethyl Sulfone for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of p-tolyl trifluoromethyl sulfone, a compound of increasing interest in the fields of medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this versatile molecule.

Introduction: The Significance of the Trifluoromethylsulfonyl Group in Molecular Design

The incorporation of fluorine-containing functional groups into organic molecules is a well-established strategy for modulating their physicochemical and biological properties. Among these, the trifluoromethylsulfonyl (-SO₂CF₃) group stands out for its profound impact on a molecule's lipophilicity, metabolic stability, and electron-withdrawing character. p-Tolyl trifluoromethyl sulfone, also known as 1-methyl-4-((trifluoromethyl)sulfonyl)benzene, serves as a key building block for introducing this powerful moiety into aromatic systems. Its strategic use can lead to the development of novel pharmaceuticals with enhanced efficacy and improved pharmacokinetic profiles, as well as advanced materials with superior thermal and chemical resistance.[1][2][3] This guide will delve into the core physicochemical properties, synthesis, and characterization of p-tolyl trifluoromethyl sulfone, providing a foundation for its effective application in research and development.

Physicochemical Properties

A thorough understanding of the physical properties of p-tolyl trifluoromethyl sulfone is essential for its handling, reaction optimization, and application.

| Property | Value | Source |

| Chemical Name | p-Tolyl trifluoromethyl sulfone | N/A |

| Systematic Name | 1-Methyl-4-((trifluoromethyl)sulfonyl)benzene | N/A |

| CAS Number | 383-10-8 | N/A |

| Molecular Formula | C₈H₇F₃O₂S | N/A |

| Molecular Weight | 224.20 g/mol | N/A |

| Melting Point | 34-35 °C | N/A |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in many common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. Sparingly soluble in non-polar solvents like hexanes and sparingly soluble in water. | N/A |

Synthesis and Characterization

The synthesis of aryl trifluoromethyl sulfones can be achieved through several routes, most commonly involving the oxidation of the corresponding aryl trifluoromethyl sulfide.

General Synthesis Workflow

The synthesis of p-tolyl trifluoromethyl sulfone typically follows a two-step process starting from p-thiocresol. The workflow involves the trifluoromethylation of the thiol to form the sulfide, followed by oxidation to the sulfone.

Caption: General synthetic workflow for p-tolyl trifluoromethyl sulfone.

Experimental Protocol: Synthesis of p-Tolyl Trifluoromethyl Sulfone

This protocol describes a representative synthesis of p-tolyl trifluoromethyl sulfone from p-tolyl trifluoromethyl sulfide.

Step 1: Synthesis of p-Tolyl Trifluoromethyl Sulfide

-

Rationale: The introduction of the trifluoromethyl group onto the sulfur atom is a key step. Various trifluoromethylating agents can be employed, with the choice depending on factors such as availability, reactivity, and reaction conditions.

-

Procedure:

-

To a solution of p-thiocresol (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add a base (e.g., potassium carbonate, 1.5 eq).

-

Stir the mixture at room temperature for 30 minutes to form the thiolate.

-

Introduce the trifluoromethylating agent (e.g., trifluoromethyl iodide or a Ruppert-Prakash reagent, TMSCF₃) and stir the reaction at the appropriate temperature (which can range from room temperature to elevated temperatures depending on the reagent) until completion, as monitored by TLC or GC-MS.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford p-tolyl trifluoromethyl sulfide.

-

Step 2: Oxidation to p-Tolyl Trifluoromethyl Sulfone

-

Rationale: The oxidation of the sulfide to the sulfone is a critical transformation. Common oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide are effective for this purpose. Careful control of the stoichiometry of the oxidizing agent is necessary to avoid over-oxidation or the formation of the corresponding sulfoxide as a byproduct.[4]

-

Procedure:

-

Dissolve p-tolyl trifluoromethyl sulfide (1.0 eq) in a chlorinated solvent such as dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of m-CPBA (approximately 2.2 equivalents) in dichloromethane dropwise to the reaction mixture. The use of a slight excess of the oxidizing agent ensures complete conversion to the sulfone.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure to yield the crude p-tolyl trifluoromethyl sulfone.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the pure product.

-

Spectroscopic Characterization

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the p-substituted aromatic ring and the methyl group.

-

A singlet for the methyl protons (-CH₃) around δ 2.4-2.5 ppm.

-

Two doublets in the aromatic region (δ 7.0-8.0 ppm), characteristic of a para-substituted benzene ring. The protons ortho to the electron-withdrawing sulfonyl group are expected to be downfield compared to the protons meta to it.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information about the carbon framework.

-

A signal for the methyl carbon around δ 21-22 ppm.

-

Signals for the aromatic carbons in the range of δ 120-150 ppm. The carbon bearing the trifluoromethylsulfonyl group will be significantly deshielded.

-

A quartet for the trifluoromethyl carbon (-CF₃) due to coupling with the three fluorine atoms.

-

-

IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for the sulfonyl group and the aromatic ring.[7][8]

-

Strong asymmetric and symmetric stretching vibrations for the S=O bonds of the sulfonyl group, typically in the regions of 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹, respectively.

-

C-H stretching vibrations for the aromatic ring and the methyl group just above and below 3000 cm⁻¹, respectively.

-

C=C stretching vibrations for the aromatic ring in the 1450-1600 cm⁻¹ region.

-

Strong C-F stretching bands are also expected.

-

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.[9][10]

-

The molecular ion peak (M⁺) is expected at m/z 224.

-

Common fragmentation pathways for sulfones involve the cleavage of the C-S and S-O bonds. Fragments corresponding to the loss of SO₂ (m/z 64) and the trifluoromethyl group (m/z 69) are likely to be observed.

-

Reactivity and Applications in Drug Development

The trifluoromethylsulfonyl group imparts unique reactivity to the aromatic ring, making p-tolyl trifluoromethyl sulfone a valuable intermediate in organic synthesis and medicinal chemistry.

Chemical Reactivity

The potent electron-withdrawing nature of the -SO₂CF₃ group deactivates the aromatic ring towards electrophilic aromatic substitution. Conversely, it activates the ring for nucleophilic aromatic substitution, particularly at the positions ortho and para to the sulfonyl group. This reactivity profile allows for the regioselective introduction of various functional groups.

Caption: Reactivity profile of p-tolyl trifluoromethyl sulfone.

Applications in Medicinal Chemistry

The trifluoromethylsulfonyl group is considered a bioisostere for other functional groups and can significantly enhance the biological activity and pharmacokinetic properties of drug candidates.[1]

-

Metabolic Stability: The strong C-F bonds in the trifluoromethyl group make it resistant to metabolic degradation, thereby increasing the in vivo half-life of a drug.

-

Lipophilicity: The -SO₂CF₃ group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance its bioavailability.

-

Binding Affinity: The electron-withdrawing nature and steric bulk of the trifluoromethylsulfonyl group can lead to stronger and more selective binding to biological targets.

By serving as a precursor for the introduction of the trifluoromethylsulfonyl moiety, p-tolyl trifluoromethyl sulfone is a valuable tool in the design and synthesis of new therapeutic agents across various disease areas.[11]

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling p-tolyl trifluoromethyl sulfone.

-

Hazard Identification: While a specific safety data sheet (SDS) for p-tolyl trifluoromethyl sulfone was not found in the searches, related sulfonyl compounds can be skin and eye irritants. It is prudent to handle it with care.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

p-Tolyl trifluoromethyl sulfone is a key synthetic intermediate that enables the introduction of the valuable trifluoromethylsulfonyl group into aromatic systems. Its unique combination of physical and chemical properties makes it a powerful tool for researchers in medicinal chemistry and materials science. A thorough understanding of its synthesis, characterization, and reactivity, as outlined in this guide, is crucial for leveraging its full potential in the development of next-generation pharmaceuticals and advanced materials.

References

-

Royal Society of Chemistry. (2012). Supporting Information for Green Chemistry. Retrieved from [Link]

-

Synthesis of 3-carbonyl methyl-4-(trifluoromethyl)phenyl)benzene sulfonamides. (n.d.). Retrieved from [Link]

-

m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Organic Syntheses Procedure. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Phenyl Trifluoromethyl Sulfone: A Key Enabler in Pharmaceutical and Materials Science. Retrieved from [Link]

-

fluoromethyl phenyl sulfone. Organic Syntheses Procedure. Retrieved from [Link]

- Google Patents. WO2007054668A1 - Synthesis of methylsulphonyl benzene compounds.

-

Royal Society of Chemistry. Electronic Supplementary Information (ESI) for Chemical Science. Retrieved from [Link]

-

SpectraBase. 4,N'-BI[BENZENESULFONAMIDE] - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

ResearchGate. 1H NMR of 1-(4-(Benzylsulfonyl)phenyl)-5-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazole (2). Retrieved from [Link]

-

Safety Data Sheet. (2024). Retrieved from [Link]

-

Wei, Z., Lou, Z., Ni, C., Zhang, W., & Hu, J. (2022). Visible-light-promoted S-trifluoromethylation of thiophenols with trifluoromethyl phenyl sulfone. Chemical Communications, 58(77), 10024-10027. [Link]

-

Fluorine notes. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Retrieved from [Link]

-

Synthesis of sulfonyl chloride substrate precursors. (n.d.). Retrieved from [Link]

-

SpectraBase. Phenyl trifluoromethyl sulfone - Optional[ATR-IR] - Spectrum. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Interpretation of mass spectra. (n.d.). Retrieved from [Link]

-

Beilstein Journals. Supporting Information Naphthalonitriles featuring efficient emission in solution and in the solid state Experimental procedures. Retrieved from [Link]

-

Admasu, A., Gudmundsdóttir, A. D., & Platz, M. S. (1997). A laser flash photolysis study of p-tolyl(trifluoromethyl)carbene. Journal of the Chemical Society, Perkin Transactions 2, (7), 1251-1256. [Link]

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]

-

Wang, X., & Hu, J. (2024). Sulfur-based organofluorine reagents for selective fluorination, fluoroalkylation, and fluoroolefination reactions. Phosphorus, Sulfur, and Silicon and the Related Elements, 199(1), 10-22. [Link]

-

Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527-540. [Link]

-

YouTube. (2015, February 19). Mass Spectrometry Fragmentation Part 1 [Video]. Knowbee Tutoring. [Link]

-

YouTube. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy [Video]. The Organic Chemistry Tutor. [Link]

-

YouTube. (2024, February 26). How to Interpret an IR Spectrum and Identify the RIGHT Functional Group [Video]. Siebert Science. [Link]

-

SpectraBase. p-Tolyl trifluoromethanesulfonate - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

Li, Z., & He, L. (2018). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Current organic synthesis, 15(4), 456-479. [Link]

-

ResearchGate. Infrared Spectra of Sulfones and Related Compounds. Retrieved from [Link]

-

PubMed. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information. Retrieved from [Link]

-

SpectraBase. p-Tolyl 3-methyl 2-butenyl sulfone. Retrieved from [Link]

-

J-GLOBAL. p-Tolyl p-(trifluoromethyl)phenyl ketone | Chemical Substance Information. Retrieved from [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. rsc.org [rsc.org]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. uni-saarland.de [uni-saarland.de]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. nbinno.com [nbinno.com]

Foreword: Unveiling a Versatile Building Block in Modern Synthesis

An In-Depth Technical Guide to the Reactivity and Application of 4-Methylphenyl Trifluoromethyl Sulfone

In the landscape of modern organic chemistry, particularly within pharmaceutical and materials science, the demand for molecular scaffolds that offer both stability and versatile reactivity is paramount. 4-Methylphenyl trifluoromethyl sulfone, often referred to as p-tolyl trifluoromethyl sulfone or p-TolSO₂CF₃, has emerged as a significant reagent and building block. The convergence of a trifluoromethyl group—a cornerstone in drug design for its profound effects on lipophilicity and metabolic stability—and a sulfonyl moiety, a classic activating and leaving group, creates a molecule with a rich and nuanced reactivity profile.[1][2]

This guide moves beyond a simple cataloging of reactions. It is designed for the practicing researcher and drug development professional, providing a deep dive into the why behind the reactivity of 4-methylphenyl trifluoromethyl sulfone. We will explore its synthesis, the electronic factors governing its behavior, and its application in key synthetic transformations, from classical cross-coupling to modern photoredox catalysis. The protocols and data presented herein are curated to be self-validating, offering a trustworthy foundation for laboratory application.

Structural and Electronic Properties: The Foundation of Reactivity

At the heart of 4-methylphenyl trifluoromethyl sulfone's utility are its distinct structural features. The trifluoromethyl group (CF₃) is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms. This effect is transmitted through the sulfonyl bridge (-SO₂-), which itself is strongly electron-withdrawing. Consequently, the entire trifluoromethylsulfonyl (-SO₂CF₃) moiety acts as a powerful activating group and a competent leaving group, profoundly influencing the reactivity of the attached p-tolyl ring and the C(aryl)-S bond.

The key reactivity nodes of the molecule can be summarized as follows:

-

The C(aryl)-SO₂CF₃ Bond: This bond is susceptible to cleavage, particularly in transition-metal-catalyzed cross-coupling reactions where the -SO₂CF₃ group serves as an excellent leaving group.

-

The Trifluoromethyl Group: The molecule can act as a precursor to the trifluoromethyl radical (•CF₃) or, under specific conditions, the trifluoromethyl anion (CF₃⁻).[3]

-

The Aromatic Ring: The strong electron-withdrawing nature of the -SO₂CF₃ group deactivates the aromatic ring, making it susceptible to nucleophilic aromatic substitution (SNAr).[4][5]

Caption: Synthetic workflow from 4-methylthiophenol to the target sulfone.

Synthesis from Sodium p-Toluenesulfinate

An alternative route utilizes sodium p-toluenesulfinate as the starting material. This salt can react with an electrophilic trifluoromethylating agent to directly form the sulfone. This approach leverages the nucleophilicity of the sulfinate anion. A notable source for the trifluoromethyl group is the Langlois reagent (sodium trifluoromethanesulfinate, NaSO₂CF₃), which can generate the trifluoromethyl radical (•CF₃) for subsequent coupling. [6][7][8][9]

| Method | Starting Material | Key Reagents | Advantage |

|---|---|---|---|

| Oxidation | 4-Methylthiophenol | 1. Electrophilic CF₃⁺ source 2. Oxidant (m-CPBA, H₂O₂, Oxone) | High yields, readily available starting material. [10] |

| Sulfinate Alkylation | Sodium p-toluenesulfinate | Electrophilic CF₃⁺ source (e.g., Togni's reagent) | Direct formation of the C-S bond and sulfone oxidation state. |

| Radical Coupling | Sodium p-toluenesulfinate | Radical CF₃• source (e.g., Langlois Reagent) | Utilizes radical pathways, offering alternative reactivity. [7]|

Key Reactivity Profile and Applications

Desulfonylative Cross-Coupling Reactions

One of the most powerful applications of aryl trifluoromethyl sulfones is their use as electrophiles in cross-coupling reactions. The -SO₂CF₃ group functions as an efficient leaving group, comparable to triflates, enabling the formation of C-C, C-N, and C-O bonds.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling of aryl trifluoromethyl sulfones with arylboronic acids or their esters is a prime example. While palladium catalysis alone can be sluggish, a cooperative palladium/rhodium catalytic system has been shown to be highly effective. [11]The rhodium co-catalyst is proposed to facilitate the transmetalation step, which is often rate-limiting. [11] This methodology provides a robust alternative to aryl halides and triflates for the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and organic materials.

Caption: Simplified catalytic cycle for Suzuki-Miyaura cross-coupling.

Protocol: Cooperative Pd/Rh-Catalyzed Suzuki-Miyaura Coupling [11]1. To an oven-dried vial under an inert atmosphere (e.g., Argon), add 4-methylphenyl trifluoromethyl sulfone (1.0 equiv), the arylboronic acid neopentyl glycol ester (1.5 equiv), Pd catalyst (e.g., 2.5 mol %), Rh catalyst (e.g., [RhCl(cod)]₂, 1.25 mol %), and ligand (e.g., SPhos, 5.0 mol %). 2. Add a freshly prepared solution of base (e.g., LiOtBu, 3.0 equiv) in a suitable solvent (e.g., dioxane). 3. Seal the vial and heat the reaction mixture at the specified temperature (e.g., 100 °C) for the designated time (e.g., 12-24 hours). 4. After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl. 5. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). 6. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. 7. Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Role as a Trifluoromethyl Radical Precursor

Recent advances in photoredox catalysis have unlocked new reactivity pathways. Phenyl trifluoromethyl sulfone, a close analog of the title compound, can serve as an excellent trifluoromethyl radical (•CF₃) precursor without the need for a photoredox catalyst. [12]This occurs through the formation of an electron donor-acceptor (EDA) complex with a suitable electron-rich substrate, such as a thiophenolate. Upon irradiation with visible light, a single electron transfer (SET) occurs within the complex, leading to the fragmentation of the sulfone and release of the •CF₃ radical. [3][12] This catalyst-free approach is highly advantageous for its mild conditions and operational simplicity, enabling reactions such as S-trifluoromethylation of thiols. [12]

Application in Julia-Kocienski Olefination

While 4-methylphenyl trifluoromethyl sulfone itself is not the direct olefination agent, the trifluoromethylphenyl sulfone motif is highly effective in the Julia-Kocienski reaction. For instance, 3,5-bis(trifluoromethyl)phenyl sulfones are excellent activators for synthesizing olefins under very mild conditions. [13][14]The strong electron-withdrawing nature of the trifluoromethyl groups stabilizes the carbanion formed upon deprotonation alpha to the sulfonyl group, facilitating the subsequent reaction with carbonyl compounds to form alkenes with high stereoselectivity. [13][15]This highlights the profound electronic influence of the trifluoromethylphenyl sulfone moiety, a principle that underpins the broader reactivity of the title compound.

Conclusion and Future Outlook

4-Methylphenyl trifluoromethyl sulfone is far more than a simple aromatic sulfone. It is a precisely engineered building block whose reactivity is dictated by the powerful electronic synergy between its trifluoromethyl and sulfonyl groups. Its role as a superior leaving group in desulfonylative cross-couplings has provided a valuable new tool for constructing complex molecular architectures. [11][16]Furthermore, its emerging application as a photochemically-activated radical precursor points toward a future of catalyst-free, light-mediated transformations. [12] For researchers in drug discovery and materials science, a thorough understanding of this reagent's reactivity is essential. It opens doors to novel synthetic routes for creating molecules with enhanced properties. As synthetic methodologies continue to evolve, the versatility of 4-methylphenyl trifluoromethyl sulfone ensures it will remain a cornerstone reagent for innovation.

References

-

3,5-Bis(trifluoromethyl)phenyl Sulfones in the Direct Julia−Kocienski Olefination. The Journal of Organic Chemistry - ACS Publications. [Link]

- Photoredox catalysis with aryl sulfonium salts enables site-selective late-stage fluorin

- Visible-light photoredox-catalyzed coupling of alkylsulfones with α-(trifluoromethyl)styrenes. (No valid URL provided)

-

Julia-Kocienski Approach to Trifluoromethyl-Substituted Alkenes. PMC - NIH. [Link]

-

Application of Langlois' reagent (NaSO2CF3) in C–H functionalisation. Beilstein Journal of Organic Chemistry. (2022). [Link]

-

Innate C-H trifluoromethylation of heterocycles. PMC - NIH. [Link]

-

3,5-bis(trifluoromethyl)phenyl sulfones in the direct Julia-Kocienski olefination. PubMed. [Link]

-

Langlois' Reagent: An Efficient Trifluoromethylation Reagent. SynOpen. [Link]

-

A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. Organic Letters - ACS Publications. (2023). [Link]

-

Synthesis of fluoroalkenes via Julia and Julia-Kocienski olefination reactions. ScienceDirect. (2022). [Link]

-

The Three-Component Synthesis of 4-Sulfonyl-1,2,3-triazoles via a Sequential Aerobic Copper-Catalyzed Sulfonylation and Dimroth Cyclization. PMC. [Link]

-

Visible-light-promoted S-trifluoromethylation of thiophenols with trifluoromethyl phenyl sulfone. Chemical Communications (RSC Publishing). [Link]

-

Modified Julia Olefination, Julia-Kocienski Olefination. Organic Chemistry Portal. [Link]

-

4-trifluoromethyl-phenyl sulfonyl hydrazones as practical radical... ResearchGate. [Link]

- Synthesis method of 4-[4-(methylsulfonyl)phenyl]-5-phenyl-2-(trifluoromethyl)-1H-imidazole.

-

Full-Spectrum Fluoromethyl Sulfonation via Modularized Multicomponent Coupling. CCS Chemistry - Chinese Chemical Society. [Link]

- Visible-light-promoted photoredox synthesis of thioacetylenes by dehydrogenation coupling of thiophenols and alkynes. (No valid URL provided)

-

Transition‐Metal‐Free Electrophilic Fluoroalkanesulfinylation of Electron‐Rich (Het)Arenes with Fluoroalkyl Heteroaryl Sulfones via C(Het)−S and S=O Bond Cleavage. Semantic Scholar. [Link]

-

Metal-Free Trifluoromethylthiolation of Arylazo Sulfones. The Journal of Organic Chemistry. (2020). [Link]

-

fluoromethyl phenyl sulfone. Organic Syntheses Procedure. [Link]

-

difluoromethyl 4-methylphenyl sulfone. ChemSynthesis. (2025). [Link]

-

Reactions of aromatic trifluoromethyl compounds with nucleophilic reagents. Accounts of Chemical Research - ACS Publications. [Link]

- Nucleophilic substitution reactions of difluorormethyl phenyl sulfone with alkyl halides leading to the facile synthesis of terminal 1,1-difluoro-1-alkenes and difluoromethylalkanes.

-

Metal-Free Trifluoromethylthiolation of Arylazo Sulfones. PMC - NIH. [Link]

-

Recent applications of vinyl sulfone motif in drug design and discovery. OUCI. [Link]

- Mechanistic Insights: Harnessing Phenyl Trifluoromethyl Sulfone in Organic Reactions. (No valid URL provided)

-

Reaction of Sulfoxides with Diethylaminosulfur Trifluoride: Fluoromethyl Phenyl Sulfone, A Reagent for the Synthesis of Fluoroalkenes. ResearchGate. [Link]

-

(PDF) Synthesis of F‐labeled Aryl Trifluoromethyl Sulfones, ‐Sulfoxides, and ‐Sulfides for Positron Emission Tomography. ResearchGate. (2024). [Link]

-

Concerted nucleophilic aromatic substitution with 19F− and 18F−. PMC - NIH. [Link]

-

Aryl Sulfonamides Derived From Nucleophilic Aromatic Substitution Reactions. MIT Technology Licensing Office. [Link]

- Synthesis of 18F‐labeled Aryl Trifluoromethyl Sulfones, ‐Sulfoxides, and ‐Sulfides for Positron Emission Tomography. (No valid URL provided)

-

Cross-Coupling of Aryl Trifluoromethyl Sulfones with Arylboronates by Cooperative Palladium/Rhodium Catalysis. Kyoto University Research Information Repository. (2019). [Link]

-

Article Enantiospecific Cross-coupling of Cyclic Alkyl Sulfones. ChemRxiv. [Link]

-

One pot synthesis of trifluoromethyl aryl sulfoxides by trifluoromethylthiolation of arenes and subsequent oxidation with hydrogen peroxide. RSC Publishing. (2020). [Link]

- (PDF) Modular synthesis of α-fluorinated arylmethanes via desulfonylative cross-coupling. (No valid URL provided)

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central. (2025). [Link]

-

Silver-Mediated Trifluoromethoxylation of Aryl Stannanes and Arylboronic Acids. PMC - NIH. (2011). [Link]

Sources

- 1. chinesechemsoc.org [chinesechemsoc.org]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Concerted nucleophilic aromatic substitution with 19F− and 18F− - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aryl Sulfonamides Derived From Nucleophilic Aromatic Substitution Reactions | MIT Technology Licensing Office [tlo.mit.edu]

- 6. Radical Trifluoromethylation using Langlois Reagent | TCI AMERICA [tcichemicals.com]

- 7. ccspublishing.org.cn [ccspublishing.org.cn]

- 8. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. thieme-connect.com [thieme-connect.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 12. Visible-light-promoted S-trifluoromethylation of thiophenols with trifluoromethyl phenyl sulfone - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. 3,5-bis(trifluoromethyl)phenyl sulfones in the direct Julia-Kocienski olefination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]

- 16. chemrxiv.org [chemrxiv.org]

An In-depth Technical Guide to 1-Methyl-4-(trifluoromethylsulfonyl)benzene

Foreword: The Strategic Importance of Fluorinated Motifs in Modern Chemistry

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of molecular design. Among these, the trifluoromethylsulfonyl (-SO₂CF₃) group stands out for its profound impact on a molecule's physicochemical and biological properties. This guide provides a comprehensive technical overview of 1-Methyl-4-(trifluoromethylsulfonyl)benzene (CAS 383-10-8), a key building block that leverages the unique attributes of the trifluoromethylsulfonyl moiety. Our exploration will delve into its fundamental properties, synthesis, reactivity, and critical applications, offering field-proven insights for professionals engaged in cutting-edge research and development.

Part 1: Core Compound Profile

This compound, also known as p-tolyl trifluoromethyl sulfone, is an aromatic sulfone that serves as a versatile intermediate in organic synthesis.[1] Its structure is characterized by a toluene core functionalized with a trifluoromethylsulfonyl group at the para position. This substitution pattern imparts a unique electronic profile, rendering it a valuable synthon for introducing the p-tolylsulfonyl moiety or for further functionalization in the synthesis of more complex molecules.

Physicochemical and Spectroscopic Data

A summary of the key properties of this compound is provided below for quick reference.

| Property | Value | Source |

| CAS Number | 383-10-8 | [2][3][4] |

| Molecular Formula | C₈H₇F₃O₂S | [1][3][5] |

| Molecular Weight | 224.20 g/mol | [1][5][6] |

| Appearance | Solid | |

| InChI Key | OYROYVXGFZPCGD-UHFFFAOYSA-N | [3] |

| Storage Temperature | Room Temperature | [5] |

Part 2: Synthesis and Reactivity Profile

Synthetic Pathways

The synthesis of aryl trifluoromethyl sulfones can be achieved through several methods. A common and effective approach is the Friedel-Crafts-type reaction between an aromatic compound and a source of the trifluoromethylsulfonyl group, often catalyzed by a strong acid like trifluoromethanesulfonic acid.[7]

A representative synthesis involves the reaction of toluene with trifluoromethanesulfonic anhydride in the presence of a catalyst. The anhydride serves as the electrophilic source of the "-SO₂CF₃" group, which then undergoes electrophilic aromatic substitution onto the electron-rich toluene ring. The para-substituted product is typically favored due to the directing effect of the methyl group.

Caption: Generalized Friedel-Crafts pathway for the synthesis of this compound.

Reactivity and Mechanistic Considerations

The trifluoromethylsulfonyl group is a powerful electron-withdrawing group, significantly deactivating the benzene ring towards further electrophilic aromatic substitution. This deactivation is a consequence of the strong inductive effect of the fluorine atoms and the sulfonyl group.

Conversely, the electron-deficient nature of the aromatic ring makes it susceptible to nucleophilic aromatic substitution (SₙAr), particularly if a suitable leaving group is present on the ring. The methyl group, while weakly activating, does not fundamentally alter the deactivated nature of the ring. The primary utility of this compound lies in its role as a building block, where the entire p-tolylsulfonyl moiety is incorporated into a larger molecule.

Part 3: Applications in Research and Drug Development

The incorporation of trifluoromethyl groups is a well-established strategy in medicinal chemistry to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[8][9][10] The trifluoromethylsulfonyl group, in particular, acts as a bioisostere for other functional groups and can improve pharmacokinetic profiles.[9]

The Trifluoromethylsulfonyl Group in Medicinal Chemistry

-

Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the -CF₃ group highly resistant to metabolic degradation, which can increase the half-life of a drug.[9]

-

Lipophilicity : The -CF₃ group increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and interact with hydrophobic pockets in biological targets.[9]

-

Receptor Binding : The strong electron-withdrawing nature of the -SO₂CF₃ group can modulate the electronic properties of a molecule, influencing its interactions with biological targets.[11]

A notable example of a drug containing a related structural motif is Nirogacestat, an anti-cancer medication approved for the treatment of desmoid tumors.[12] While not directly synthesized from this compound, its development underscores the importance of trifluoromethylated sulfonyl-containing scaffolds in modern drug design.[12]

Experimental Protocol: Suzuki Cross-Coupling for Library Synthesis

This compound can be a valuable precursor for creating derivatives for screening in drug discovery campaigns. For instance, if the methyl group were replaced with a halogen (e.g., bromine), the resulting aryl halide would be an excellent substrate for cross-coupling reactions. The following protocol outlines a hypothetical Suzuki cross-coupling reaction to generate a library of biaryl compounds, a common scaffold in medicinal chemistry.

Objective: To synthesize a small library of 4-(trifluoromethylsulfonyl)biphenyl analogs for biological screening.

Materials:

-

1-Bromo-4-(trifluoromethylsulfonyl)benzene (Substrate)

-

Various arylboronic acids (Coupling partners)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃ or Cs₂CO₃)

-

Solvent (e.g., Dioxane/Water mixture)

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried Schlenk flask, add 1-bromo-4-(trifluoromethylsulfonyl)benzene (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (2.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Solvent and Catalyst Addition: Add the degassed solvent mixture, followed by the palladium catalyst (0.05 eq).

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Caption: A typical workflow for a Suzuki cross-coupling reaction in a drug discovery context.

Part 4: Safety, Handling, and Storage

As with any chemical reagent, proper handling and storage of this compound are crucial for ensuring laboratory safety.

Hazard Identification

Based on data for structurally related compounds, this chemical should be handled with care. The primary hazards are likely to be:

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[14][15][16]

-

Handle in a well-ventilated area or a chemical fume hood.[16]

Storage Recommendations

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[13][16] The recommended storage temperature is room temperature.[5]

References

- Benchchem. 1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene | 87750-51-4.

- ChemicalBook. 1-Methyl-4-[(trifluoromethyl)sulfonyl]benzene | 383-10-8.

- Sigma-Aldrich. 1-(Methylsulfonyl)-4-(trifluoromethyl)benzene.

- ChemicalBook. 1-(4-(TRIFLUOROMETHOXY)PHENOXY)-4-(METHYLSULFONYL)BENZENE synthesis.

- MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.

- Alfa Chemistry. CAS 383-10-8 this compound.

- Sigma-Aldrich. SAFETY DATA SHEET.

-

Wikipedia. Nirogacestat. Available from: [Link]

- EvitaChem. Buy [3,4-Diacetyloxy-5-(5-amino-4-carbamoylimidazol... - EvitaChem. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_SKQrEcBbZ47rpKgRRcjhdfns9xozvDVhxh-0S7E9rVXIEBktUUd4sUYCOQ3UaEF2YZjiq-xZfT3M-tbZ3-g7aeybYI6wS3Zh3AiIWNjgbLfsaOvJmP0Oiv82iGOKUQSUBEuGbUKu

- Google Patents. WO2007054668A1 - Synthesis of methylsulphonyl benzene compounds.

- Chevron Phillips Chemical. Safety Data Sheet.

-

Semantic Scholar. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]

-

PubMed Central. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]

-

Hovione. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available from: [Link]

- Angene Chemical. Safety Data Sheet.

- Fisher Scientific. SAFETY DATA SHEET.

-

Oakwood Chemical. This compound, min 98%, 1 gram. Available from: [Link]

-

ChemBK. 1-Methyl-4-(trifluoromethyl)benzene. Available from: [Link]

-

PubMed Central. The Magic Methyl and Its Tricks in Drug Discovery and Development. Available from: [Link]

-

PubMed. [Application of methyl in drug design]. Available from: [Link]

-

American Chemical Society. Asymmetric Carbonium Ion Catalysis: The Intramolecular Hydroalkoxylation of Cyclopropanes. Available from: [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 1-Methyl-4-[(trifluoromethyl)sulfonyl]benzene | 383-10-8 [chemicalbook.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 383-10-8|1-Methyl-4-((trifluoromethyl)sulfonyl)benzene|BLD Pharm [bldpharm.com]

- 5. calpaclab.com [calpaclab.com]

- 6. 383-10-8|1-Methyl-4-((trifluoromethyl)sulfonyl)benzene| Ambeed [ambeed.com]

- 7. WO2007054668A1 - Synthesis of methylsulphonyl benzene compounds - Google Patents [patents.google.com]

- 8. [PDF] The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | Semantic Scholar [semanticscholar.org]

- 9. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 11. mdpi.com [mdpi.com]

- 12. Nirogacestat - Wikipedia [en.wikipedia.org]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. angenechemical.com [angenechemical.com]

- 15. cpchem.com [cpchem.com]

- 16. fishersci.com [fishersci.com]

The Dual Mechanistic Nature of Aryl Sulfones in Trifluoromethylation: A Technical Guide for Advanced Synthesis

Abstract

The trifluoromethyl (–CF3) group is a cornerstone of modern medicinal chemistry, renowned for its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. Among the diverse reagents developed for its installation, those based on the aryl sulfone scaffold have emerged as uniquely versatile. This technical guide provides an in-depth exploration of the core mechanisms governing trifluoromethylation with aryl sulfones. We will dissect the distinct radical and nucleophilic pathways, moving beyond a simple recitation of protocols to explain the underlying causality of experimental choices. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to harness the full potential of these powerful and adaptable reagents.

Introduction: The Strategic Value of the Trifluoromethyl Group and Aryl Sulfone Reagents

The strategic incorporation of a trifluoromethyl group can dramatically alter the pharmacokinetic and pharmacodynamic profiles of a molecule. Its strong electron-withdrawing nature and high lipophilicity are key to its transformative effects. Historically, the installation of a –CF3 group has been challenging, often requiring harsh conditions or the use of difficult-to-handle gaseous reagents.

Aryl sulfone-based reagents have risen to prominence due to their stability, ease of handling, and, most importantly, their mechanistic duality. Depending on the specific sulfone structure and reaction conditions, they can act as precursors to either the trifluoromethyl radical (•CF3) or a trifluoromethyl carbanion equivalent. This adaptability allows for the trifluoromethylation of a wide array of substrates, from electron-rich heterocycles to carbonyl compounds, making them indispensable tools in the synthetic chemist's arsenal. This guide will illuminate the two primary mechanistic manifolds through which these reagents operate.

The Radical Pathway: Harnessing the Electrophilic Trifluoromethyl Radical (•CF3)

The generation of the electrophilic trifluoromethyl radical is the most common mechanistic pathway for aryl sulfone-based reagents. This radical readily participates in additions to unsaturated systems and C–H functionalization of (hetero)arenes. Two principal strategies have been developed to access this reactive intermediate from sulfone precursors.

Oxidative Generation from Sodium Trifluoromethanesulfinate (Langlois Reagent)

Sodium trifluoromethanesulfinate (CF3SO2Na), widely known as the Langlois reagent, is an inexpensive, stable, and commercially available solid.[1][2] It serves as a robust precursor to the •CF3 radical under oxidative conditions.

Mechanism of Action: The reaction is typically initiated by a single-electron transfer (SET) from the sulfinate salt to an oxidant. A common and effective system employs tert-butyl hydroperoxide (t-BuOOH), often in the presence of a catalytic amount of a copper salt.[3]

The proposed mechanism proceeds as follows:

-

Initiation occurs via the generation of a tert-butoxy radical (t-BuO•) from t-BuOOH, which can be facilitated by a metal catalyst or thermal initiation.

-

The highly reactive t-BuO• radical abstracts an electron from the trifluoromethanesulfinate anion.

-

The resulting trifluoromethanesulfonyl radical (CF3SO2•) is unstable and rapidly extrudes sulfur dioxide (SO2) to release the trifluoromethyl radical (•CF3).[4]

-

The electrophilic •CF3 radical then adds to the substrate (e.g., an electron-rich heterocycle) to form a radical intermediate.

-

A final oxidation and deprotonation step furnishes the trifluoromethylated product and regenerates the catalyst.

Photoredox Generation from Trifluoromethyl Phenyl Sulfone

While traditionally viewed as a nucleophilic reagent, trifluoromethyl phenyl sulfone (PhSO2CF3) can be ingeniously repurposed as a trifluoromethyl radical source under visible-light photoredox conditions.[5] This transformation avoids the need for chemical oxidants and proceeds under exceptionally mild conditions.

Mechanism of Action: This process relies on the formation of an Electron Donor-Acceptor (EDA) complex between the electron-poor trifluoromethyl phenyl sulfone and an electron-rich substrate, such as a thiophenolate anion.[6]

-

The arylthiolate anion (ArS⁻) and PhSO2CF3 form an EDA complex.

-

Upon irradiation with visible light, an intramolecular single-electron transfer (SET) occurs within the EDA complex. The thiolate is oxidized to a thiyl radical (ArS•), and the sulfone is reduced to a radical anion.

-

The trifluoromethyl phenyl sulfone radical anion is unstable and fragments, cleaving the C–S bond to release the trifluoromethyl radical (•CF3) and a benzenesulfinate anion (PhSO2⁻).

-

The •CF3 radical then combines with the thiyl radical (ArS•) to form the S-trifluoromethylated product (ArSCF3).

The Nucleophilic Pathway: The Julia-Kocienski Olefination

While aryl sulfones do not directly deliver a trifluoromethyl anion (CF3⁻), they provide a powerful platform for generating a nucleophilic α-trifluoromethylated carbanion. This is expertly demonstrated in the Julia-Kocienski olefination, which allows for the synthesis of trifluoromethyl-substituted alkenes from α-trifluoromethyl aryl sulfones and carbonyl compounds.[7]

Mechanism of Action: The key to this transformation is the use of a heteroaryl sulfone, typically a 1-phenyl-1H-tetrazol-5-yl (PT) sulfone. The heteroaryl group is critical for the subsequent rearrangement and elimination steps.

-

Deprotonation: A strong base (e.g., KHMDS or CsF) deprotonates the carbon bearing the trifluoromethyl group, generating a stabilized nucleophilic carbanion. The electron-withdrawing sulfone and trifluoromethyl groups facilitate this step.

-

Nucleophilic Addition: The carbanion adds to the carbonyl group of an aldehyde or ketone, forming a β-alkoxy sulfone intermediate.

-

Smiles Rearrangement: The crucial step involves a spontaneous intramolecular nucleophilic aromatic substitution, known as a Smiles rearrangement. The alkoxide attacks the ipso-carbon of the tetrazole ring, displacing the sulfone group and forming a more stable sulfinate intermediate.

-

Elimination: The intermediate collapses, eliminating sulfur dioxide and the phenyltetrazolate anion to form the trifluoromethyl-substituted alkene. The stereoselectivity of the alkene is influenced by the reaction conditions, which dictate the conformation of the elimination transition state.[3]

Data Presentation: Reagent Comparison

The choice of reagent and mechanism depends heavily on the desired transformation. The following table summarizes common reagents and their primary applications.

| Reagent Name | Structure | Primary Mechanism | Typical Substrates | Key Advantages |

| Sodium Trifluoromethanesulfinate (Langlois Reagent) | CF₃SO₂Na | Radical | Arenes, Heterocycles, Alkenes | Inexpensive, stable solid, robust for C-H functionalization.[1][4] |

| Trifluoromethyl Phenyl Sulfone | PhSO₂CF₃ | Radical (Photoredox) | Thiols, Electron-rich systems | Mild, oxidant-free conditions, leverages EDA complex formation.[5] |

| 1-Phenyl-1H-tetrazol-5-yl 2,2,2-trifluoroethyl sulfone | PT-SO₂CH₂CF₃ | Nucleophilic (via carbanion) | Aldehydes, Ketones | Forms C=C bonds, access to trifluoromethyl alkenes.[7] |

Experimental Protocols

The following protocols are representative examples of the discussed mechanisms and are designed to be self-validating systems.

Protocol 1: Radical C-H Trifluoromethylation of an Electron-Rich Heterocycle

This protocol is adapted from the work of Baran and co-workers for the innate C-H trifluoromethylation of heterocycles.[4]

Objective: To synthesize 8-trifluoromethylcaffeine from caffeine using Langlois reagent.

Materials:

-

Caffeine (1.0 equiv)

-

Sodium trifluoromethanesulfinate (Langlois reagent, 3.0 equiv)

-

tert-Butyl hydroperoxide (t-BuOOH, 70 wt. % in H₂O, 5.0 equiv)

-

Dichloromethane (DCM)

-

Deionized Water

Procedure:

-

To a round-bottom flask, add caffeine (e.g., 194 mg, 1.0 mmol) and sodium trifluoromethanesulfinate (468 mg, 3.0 mmol).

-

Add a 2.5:1 mixture of DCM:H₂O (e.g., 10 mL DCM, 4 mL H₂O).

-

Stir the biphasic mixture vigorously at room temperature (23 °C).

-

Slowly add tert-butyl hydroperoxide (e.g., 0.64 mL, 5.0 mmol) to the reaction mixture over 5 minutes. Caution: The reaction can be exothermic.

-

Continue to stir the reaction vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction with DCM (20 mL) and quench with a saturated aqueous solution of sodium bicarbonate (20 mL).

-

Separate the layers and extract the aqueous layer with DCM (3 x 15 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 8-trifluoromethylcaffeine.

Protocol 2: Nucleophilic Trifluoromethyl-olefination via Julia-Kocienski Reaction

This protocol is based on the procedure developed by Barbe and Young for the synthesis of trifluoromethyl-substituted alkenes.[7]

Objective: To synthesize 1-(2-(trifluoromethyl)vinyl)naphthalene from 2-naphthaldehyde.

Materials:

-

1-Phenyl-1H-tetrazol-5-yl 2,2,2-trifluoroethyl sulfone (1.0 equiv)

-

2-Naphthaldehyde (1.2 equiv)

-

Cesium fluoride (CsF, 2.0 equiv)

-

Anhydrous Dimethyl sulfoxide (DMSO)

Procedure:

-

To a flame-dried, argon-purged round-bottom flask, add 1-phenyl-1H-tetrazol-5-yl 2,2,2-trifluoroethyl sulfone (e.g., 292 mg, 1.0 mmol) and cesium fluoride (304 mg, 2.0 mmol).

-

Add anhydrous DMSO (5 mL) via syringe.

-

Add 2-naphthaldehyde (187 mg, 1.2 mmol) to the mixture at room temperature.

-

Stir the reaction at room temperature for 16-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, pour the reaction mixture into water (50 mL) and extract with diethyl ether (3 x 25 mL).

-

Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 1-(2-(trifluoromethyl)vinyl)naphthalene as a mixture of E/Z isomers.

Conclusion and Future Outlook

Aryl sulfone-based reagents offer unparalleled versatility in trifluoromethylation chemistry, providing reliable access to both radical and nucleophilic trifluoromethylating pathways. The oxidative decomposition of the Langlois reagent remains a workhorse for direct C-H functionalization, while the photoredox activation of trifluoromethyl phenyl sulfones opens new avenues for mild, oxidant-free transformations. On the other hand, the Julia-Kocienski olefination of α-trifluoromethyl sulfones provides a unique and powerful method for constructing trifluoromethyl-substituted alkenes, demonstrating the utility of the sulfone as a traceless activating group for a nucleophilic trifluoromethyl synthon.

Future advancements in this field will likely focus on expanding the substrate scope, improving stereocontrol in olefination reactions, and developing new catalytic systems that operate under even milder and more sustainable conditions. The continued exploration of the rich and varied reactivity of the aryl sulfone scaffold promises to yield new and powerful tools for the synthesis of complex fluorinated molecules, further empowering the fields of drug discovery and materials science.

References

-

Langlois, B. R.; Laurent, E.; Roidot, N. Trifluoromethylation of aromatic compounds with sodium trifluoromethanesulfinate under oxidative conditions. Tetrahedron Letters. [Link]

-

Barbe, G.; Young, D. G. J. Julia-Kocienski Approach to Trifluoromethyl-Substituted Alkenes. The Journal of Organic Chemistry. [Link]

-

Han, S.; et al. Visible-light-induced radical trifluoromethylation/cyclization of N-arylacrylamides with trifluoromethyl phenyl sulfone. New Journal of Chemistry. [Link]

-

Besset, T.; et al. CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na. Beilstein Journal of Organic Chemistry. [Link]

-

Hu, J.; et al. Visible-light-promoted S-trifluoromethylation of thiophenols with trifluoromethyl phenyl sulfone. Chemical Communications. [Link]

-

Ji, Y.; et al. Innate C–H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences. [Link]

-

Nagib, D. A.; MacMillan, D. W. C. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature. [Link]

-

Hu, J.; et al. Good Partnership between Sulfur and Fluorine: Sulfur-Based Fluorination and Fluoroalkylation Reagents for Organic Synthesis. Chemical Reviews. [Link]

-

Alonso, D. A.; Nájera, C. 3,5-bis(trifluoromethyl)phenyl sulfones in the direct Julia-Kocienski olefination. The Journal of Organic Chemistry. [Link]

-

Pospíšil, J.; Pospíšil, T. Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations. Molecules. [Link]

-

Prakash, G. K. S.; et al. Synthesis of fluoroalkenes via Julia and Julia-Kocienski olefination reactions. Journal of Fluorine Chemistry. [Link]

-

Baran, P. S.; et al. Practical and innate C–H functionalization of heterocycles. Nature Chemistry. [Link]

-

Umemoto, T.; et al. New Electrophilic Trifluoromethylating Agents. The Journal of Organic Chemistry. [Link]

-

Zhang, C. Application of Langlois' reagent (NaSO2CF3) in C–H functionalisation. Organic & Biomolecular Chemistry. [Link]

-

Noel, T.; et al. N-Trifluoromethylation of Nitrosoarenes with Sodium Triflinate. Organic Letters. [Link]

-

Hu, J.; et al. Visible-light-promoted S-trifluoromethylation of thiophenols with trifluoromethyl phenyl sulfone. Chemical Communications. [Link]

-

Organic Chemistry Portal. Modified Julia Olefination, Julia-Kocienski Olefination. Organic Chemistry Portal. [Link]

Sources

- 1. scholarsmine.mst.edu [scholarsmine.mst.edu]

- 2. researchgate.net [researchgate.net]

- 3. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]

- 4. mdpi.com [mdpi.com]

- 5. ccspublishing.org.cn [ccspublishing.org.cn]

- 6. sioc.cas.cn [sioc.cas.cn]

- 7. Julia-Kocienski Approach to Trifluoromethyl-Substituted Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

The Trifluoromethyl Sulfone Saga: From a Forgotten Salt to a Cornerstone of Modern Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract